2-Chloropyrido[3,2-d]pyrimidin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4ClN3O |
|---|---|
Molecular Weight |
181.58 g/mol |
IUPAC Name |
2-chloro-3H-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H4ClN3O/c8-7-10-4-2-1-3-9-5(4)6(12)11-7/h1-3H,(H,10,11,12) |
InChI Key |
MATJHQNZFZEVRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)NC(=N2)Cl)N=C1 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 2 Chloropyrido 3,2 D Pyrimidin 4 Ol Scaffold
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the pyrido[3,2-d]pyrimidine (B1256433) system, particularly at the halogenated positions. The electron-withdrawing nature of the nitrogen atoms in both the pyridine (B92270) and pyrimidine (B1678525) rings facilitates nucleophilic attack on the carbon atoms of the heterocyclic system.
Regioselectivity at C-2 and C-4 Positions
In di- or tri-substituted pyrido[3,2-d]pyrimidines, the regioselectivity of SNAr reactions is a critical aspect. For instance, in 2,4,7-trichloropyrido[3,2-d]pyrimidine, SNAr reactions have been shown to occur selectively at the C-4 and C-2 positions. researchgate.net Similarly, in 2,4-dichloropyrido[3,2-d]pyrimidine (B1314816), SNAr reactions and palladium-catalyzed hydro-dehalogenation preferentially take place at the C-4 position. researchgate.net This selectivity is attributed to the electronic effects exerted by the nitrogen atoms within the fused ring system.
The presence of an electron-donating group on the pyrimidine ring can influence this regioselectivity. For example, in 2,4-dichloropyrimidines with an electron-donating substituent at the C-6 position, SNAr reactions can proceed preferentially at the C-2 position instead of the more commonly observed C-4 position. wuxiapptec.com This reversal in selectivity highlights the sensitivity of the reaction to the electronic nature of substituents on the ring. wuxiapptec.com
Reactions with Various Nucleophiles (e.g., amines, thiols, oxygen nucleophiles)
The chloro substituent at the C-2 position of 2-chloropyrido[3,2-d]pyrimidin-4-ol is susceptible to displacement by a variety of nucleophiles. These reactions are fundamental for introducing diverse functional groups and building molecular complexity.
Amines: The reaction of this compound with various amines leads to the formation of the corresponding 2-amino derivatives. These reactions are typically carried out under thermal or microwave conditions. researchgate.net The reactivity of the amine nucleophile can be influenced by its basicity and steric factors.
Thiols: Thiolates, being soft nucleophiles, readily displace the C-2 chlorine to form 2-thioether derivatives. These reactions are often performed in the presence of a base to generate the more nucleophilic thiolate anion.
Oxygen Nucleophiles: Alkoxides and phenoxides can also serve as nucleophiles to displace the C-2 chlorine, yielding the corresponding 2-alkoxy or 2-aryloxy derivatives. However, reactions with oxygen nucleophiles can sometimes result in lower yields compared to those with nitrogen and sulfur nucleophiles. nih.gov
The table below summarizes the outcomes of SNAr reactions on related pyrido[3,2-d]pyrimidine systems.
| Starting Material | Nucleophile | Position of Substitution | Product Type | Reference |
| 2,4,7-Trichloropyrido[3,2-d]pyrimidine | Aryl groups, Amines | C-4 and C-2 | 2,4,7-Trisubstituted pyrido[3,2-d]pyrimidines | researchgate.net |
| 2,4-Dichloropyrido[3,2-d]pyrimidine | Hydride (from Pd-catalyzed hydro-dehalogenation) | C-4 | 2-Chloropyrido[3,2-d]pyrimidine | researchgate.net |
| 2,4-Diazidopyrido[3,2-d]pyrimidine | N-, O-, and S-nucleophiles | Not specified | 5-Substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines | nih.gov |
Electrophilic Substitution Reactions (if applicable to the pyridone ring)
The pyridine ring system is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. gcwgandhinagar.com This deactivating effect makes electrophilic attack on the carbon atoms of the pyridine ring difficult. gcwgandhinagar.com When electrophilic substitution does occur on a pyridine ring, it typically favors the 3-position. quora.com
In the context of the pyrido[3,2-d]pyrimidine system, the presence of the fused pyrimidine ring further deactivates the pyridine ring towards electrophilic attack. However, studies on related pyridoacridine systems have shown that electrophilic substitution, such as nitration, can be achieved under harsh conditions (e.g., HNO3-H2SO4). sciforum.netresearchgate.net The position of substitution is influenced by the existing substituents on the ring system. sciforum.net For the pyridone tautomer of this compound, the electron-donating character of the hydroxyl group might slightly activate the pyridine ring, but electrophilic substitution remains challenging.
Oxidation and Reduction Chemistry of the Pyrido[3,2-d]pyrimidine System
The oxidation and reduction chemistry of the pyrido[3,2-d]pyrimidine system can lead to the formation of various derivatives.
Oxidation: Oxidation of substituted pyrido[2,3-d]pyrimidines can lead to the formation of N-oxides or modifications of substituents. For instance, the methylthio group in some pyrimidinopyridones can be oxidized to the corresponding sulfones. researchgate.net
Reduction: Reduction of nitro groups on the pyrido[2,3-d]pyrimidine (B1209978) ring system to amino groups is a common transformation, often achieved using reagents like Raney Ni. nih.govmdpi.com This amino group can then be further functionalized. Reductive alkylation is another method used to introduce alkyl groups, for example, at a nitrogen atom in the ring system using formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride. nih.govmdpi.comnih.gov
Modifications of the Hydroxyl Group
The hydroxyl group at the C-4 position of this compound is a key functional handle for derivatization. It exists in tautomeric equilibrium with its keto form, 2-chloropyrido[3,2-d]pyrimidin-4(3H)-one.
This hydroxyl group can undergo various reactions typical of alcohols and phenols, such as:
O-Alkylation: Reaction with alkyl halides in the presence of a base to form the corresponding O-alkyl ethers.
O-Acylation: Reaction with acyl chlorides or anhydrides to form esters.
Conversion to a leaving group: The hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be displaced by other nucleophiles. However, direct conversion of a hydroxyl group can sometimes be challenging and may require specific reagents. nih.gov
Functionalization at Peripheral Positions (e.g., C-7/C-8 of the pyridine ring)
Functionalization at the C-7 and C-8 positions of the pyridine ring in the pyrido[3,2-d]pyrimidine scaffold is less common but can be achieved through specific synthetic strategies. Often, these positions are functionalized by starting with a pre-functionalized pyridine or pyrimidine ring before the construction of the fused heterocyclic system.
For instance, the synthesis of certain pyrido[2,3-d]pyrimidine derivatives involves the condensation of a substituted pyrimidine with a molecule that introduces functionality at what will become the C-5 and C-6 positions, which are analogous to the C-8 and C-7 positions in the pyrido[3,2-d]pyrimidine system. nih.gov
Tautomeric Forms and Their Chemical Implications
The phenomenon of tautomerism is a critical aspect of the chemical behavior of this compound, influencing its reactivity, physical properties, and interactions in various chemical and biological systems. Tautomers are structural isomers of chemical compounds that readily interconvert. This interconversion commonly results from the migration of a hydrogen atom, accompanied by a switch of a single bond and an adjacent double bond.
For this compound, the primary tautomerism is of the lactam-lactim (or keto-enol) type, involving the pyrimidinone ring. The compound can exist in equilibrium between the 4-hydroxy (lactim/enol) form and the 4-oxo (lactam/keto) form. Theoretical and experimental studies on related 4-hydroxypyrimidine (B43898) systems indicate that the lactam form is generally the more stable and, therefore, the predominant tautomer in both the solid state and in polar solvents. nih.govchemicalbook.com This preference is attributed to the greater thermodynamic stability of the amide group in the lactam form compared to the iminol group in the lactim form.
The possible tautomeric forms of this compound are illustrated in the table below. In addition to the principal lactam-lactim tautomerism, the pyridine nitrogen atom introduces the possibility of further tautomeric forms where the proton can reside on this nitrogen, although these are generally considered to be of higher energy and thus less significant.
| Tautomeric Form | Structure | IUPAC Name | Key Features |
|---|---|---|---|
| Lactam (Keto) | ![]() | 2-Chloropyrido[3,2-d]pyrimidin-4(3H)-one | Contains a carbonyl group (C=O) and an N-H bond within the pyrimidine ring. Generally the more stable and predominant form. |
| Lactim (Enol) | ![]() | This compound | Contains a hydroxyl group (-OH) attached to the pyrimidine ring. Represents the aromatic enol form. |
The tautomeric equilibrium has significant chemical implications for the reactivity of the this compound scaffold.
Ambident Nucleophilicity: The presence of multiple nucleophilic centers (the nitrogen and oxygen atoms) in the tautomeric forms leads to ambident reactivity. Alkylation reactions, for instance, can occur at either the N3-position or the O-position of the pyrimidinone ring, leading to the formation of different regioisomers. The reaction outcome is often dependent on the reaction conditions, such as the nature of the solvent, base, and electrophile.
Electrophilic Substitution: The electron density distribution, and thus the susceptibility to electrophilic attack, differs between the tautomers. The lactam form, with its electron-rich pyrimidinone ring, can undergo electrophilic substitution at various positions.
Hydrogen Bonding: The N-H and C=O groups of the lactam form are excellent hydrogen bond donors and acceptors, respectively. This influences the compound's solubility, crystal packing, and its ability to interact with biological macromolecules. The lactim form, with its -OH group, can also participate in hydrogen bonding.
Spectroscopic Properties: The different functional groups in the tautomers give rise to distinct spectroscopic signatures. For example, in infrared (IR) spectroscopy, the lactam form will exhibit a characteristic carbonyl (C=O) stretching vibration, while the lactim form will show a hydroxyl (O-H) stretch. Similarly, the chemical shifts in nuclear magnetic resonance (NMR) spectroscopy will differ for the protons and carbons in the vicinity of the tautomerizable group. nih.govresearchgate.net
Structure Activity Relationship Sar Studies on Pyrido 3,2 D Pyrimidinone Derivatives
Impact of Substituent Variations on Molecular Recognition
The strategic modification of substituents at key positions on the pyrido[3,2-d]pyrimidinone core is a fundamental approach to optimizing potency, selectivity, and pharmacokinetic properties. Research has focused on positions 2, 4, and various points on the fused pyridine (B92270) ring, such as C-7.
The C-2 position of the pyrido[3,2-d]pyrimidine (B1256433) scaffold plays a crucial role in anchoring the molecule within the target's binding site, often participating in key hydrogen bonding interactions. In studies developing dual PI3K/mTOR inhibitors, a 3-hydroxyphenyl group at the C-2 position was identified as a critical feature for potent enzymatic inhibition. nih.gov This moiety is believed to interact with the hinge region of the kinase domain. To effectively probe the structure-activity relationships at other positions, this 3-hydroxyphenyl group was often kept constant while modifying other parts of the molecule. nih.gov This highlights the foundational importance of an appropriate C-2 substituent for maintaining high-affinity binding.
Position 4 is a key vector for introducing diversity and modulating the compound's properties. The initial starting point for many syntheses is a 4-chloro derivative, such as the titular 2-Chloropyrido[3,2-d]pyrimidin-4-ol, which serves as a versatile intermediate for introducing various nucleophiles.
Studies on the closely related thieno[3,2-d]pyrimidine (B1254671) scaffold, an analogue where the pyridine nitrogen is replaced by sulfur, further underscore the importance of the C-4 substituent. Optimization of PDE4 inhibitors began with a 4-benzylamino group, and further exploration showed that a 4-cyclohexylamino substituent yielded a compound with a particularly interesting and potent activity profile. acs.org
The pyridine portion of the scaffold offers multiple positions for substitution, allowing for the fine-tuning of interactions with the solvent-exposed regions of a binding pocket and influencing physicochemical properties.
A systematic study on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines provided significant insight into the role of the C-7 substituent. nih.gov Starting from a 7-chloro intermediate, a diverse array of groups was introduced, including vinyl, oximes, and variously substituted methylene (B1212753) groups (alcohols, ethers, amines). nih.gov The results showed that C-7 substituents could significantly enhance potency against PI3Kα and mTOR compared to the 2,4-disubstituted parent compounds. nih.gov Several novel derivatives with specific C-7 modifications achieved IC50 values in the low nanomolar range against PI3Kα. nih.gov
The following table summarizes the impact of various C-7 substituents on the inhibitory activity of 2-(3-hydroxyphenyl)-4-morpholinylpyrido[3,2-d]pyrimidine derivatives against PI3Kα.
| Compound ID | C-7 Substituent | PI3Kα IC₅₀ (nM) | Reference |
|---|---|---|---|
| Reference | -H | 19 | nih.gov |
| 5 | -Cl | 10 | nih.gov |
| 6 | -CH=CH₂ | 3 | nih.gov |
| 10 | -CH₂OH | 8 | nih.gov |
| 11 | -CH₂OMe | 8 | nih.gov |
| 13 | -CH₂-N-morpholinyl | 4 | nih.gov |
Furthermore, in related fused heterocyclic systems like pyrido[3',2':4,5]furo[3,2-d]pyrimidines and pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, fusing a gem-dimethylcyclohexyl or gem-dimethyltetrahydropyran ring to the pyridine moiety proved to be a critical element for achieving high-affinity inhibition of phosphodiesterase type 4 (PDE4). nih.govacs.orgresearchgate.net This demonstrates that bulky, conformationally restricted groups fused to the pyridine ring can effectively target specific lipophilic pockets in an enzyme's active site. acs.org
Core Scaffold Modifications and Their Effect on Interaction Profiles
Altering the core heterocyclic scaffold, a strategy known as scaffold hopping, is a powerful tool in drug discovery to identify novel chemotypes with improved properties. A notable example involved replacing a 1H-pyrazolo[3,4-d]pyrimidine scaffold with a pyrido[3,2-d]pyrimidine core to develop dual ERK/PI3K inhibitors. nih.gov This modification resulted in a significant improvement in inhibitory activity, demonstrating the superiority of the pyrido[3,2-d]pyrimidine scaffold for this particular target. nih.gov
Replacing the pyridine ring of the scaffold with other heterocycles has also been extensively explored.
Thieno[3,2-d]pyrimidines : Replacing the pyridine nitrogen with a sulfur atom to create the thieno[3,2-d]pyrimidine core has led to the development of potent inhibitors for PDE4 and PDE7. acs.orgsunyempire.edu
Pyrido[3',2':4,5]furo[3,2-d]pyrimidines : Fusing a furan (B31954) ring to the pyridine moiety created a tricyclic system that yielded potent and novel PDE4 inhibitors. nih.govdrugbank.com
Pyrrolo[3,2-d]pyrimidines : Replacing the pyridine ring with a pyrrole (B145914) has been used to generate antagonists for the neuropeptide Y5 (NPY5) receptor. researchgate.net
These examples show that the pyridine nitrogen itself is not always essential for binding and can be successfully replaced by other isosteres to modulate activity and target different receptors or enzymes.
Conformational Analysis and SAR
The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. Conformational analysis, therefore, is an integral part of SAR studies. While direct conformational analysis reports on this compound are scarce, its principles can be understood from related derivatives.
The introduction of sterically demanding and conformationally restricted groups is a common strategy to lock a molecule into a bioactive conformation and improve binding affinity. The development of PDE4 inhibitors based on related tricyclic scaffolds provides a clear example. The fusion of a gem-dimethylcyclohexyl ring onto the pyridine portion of the core scaffold was a key discovery, leading to a significant increase in potency. acs.orgresearchgate.net This bulky, rigid group likely orients the rest of the molecule optimally within the PDE4 active site and fills a lipophilic pocket, an interaction that would be less favorable with a more flexible, non-cyclic substituent.
Docking studies of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine inhibitors into the PI3Kα kinase domain also implicitly highlight the importance of conformation. The orientation of the 3-hydroxyphenyl group at C-2 to form hydrogen bonds with the hinge region, and the positioning of the C-4 and C-7 substituents into their respective pockets, depend on the molecule adopting a low-energy conformation that is complementary to the binding site. nih.gov
Pharmacophore Modeling for Molecular Interactions
Pharmacophore modeling distills the key steric and electronic features required for a molecule to bind to a specific target. It defines the essential arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.
Based on SAR and molecular docking studies of pyrido[3,2-d]pyrimidine derivatives as PI3K inhibitors, a clear pharmacophore model emerges. nih.gov The essential features include:
A hydrogen bond acceptor: The N-1 nitrogen of the pyrimidine (B1678525) ring, which typically interacts with the hinge region of the kinase (e.g., Val850 in PI3Kα). nih.gov
A hydrogen bond donor/acceptor group: A substituent at C-2, such as a 3-hydroxyphenyl group, capable of forming additional hydrogen bonds. nih.gov
A hydrophobic/polar group at C-4: A group like morpholine (B109124) that occupies a specific pocket near the entrance of the binding site. nih.gov
A diverse substituent at C-7: This position points towards the solvent-exposed region, allowing for a variety of substituents that can be tailored to enhance selectivity or improve physicochemical properties. nih.gov
This model is reinforced by studies on the closely related thieno[3,2-d]pyrimidine scaffold, where a common pharmacophore was derived for PDE4 inhibitors. acs.org This demonstrates that the fundamental interaction points of the pyrimidine portion of the scaffold are conserved across different targets and core modifications.
Mechanistic Investigations of Molecular Target Engagement
Enzyme Inhibition Mechanisms
Derivatives of the pyrido[3,2-d]pyrimidine (B1256433) structure have demonstrated inhibitory activity against a range of enzymes, highlighting the versatility of this chemical scaffold in designing targeted therapeutic agents.
Enzyme Inhibition by Pyrido[3,2-d]pyrimidine Derivatives
| Enzyme Family | Specific Enzymes | Inhibition Noted |
|---|---|---|
| Histone Demethylases | KDM4, KDM5 | Yes acs.orgnih.govnih.govscilit.com |
| Phosphoinositide 3-Kinases | PI3Kδ | Yes mdpi.comnih.govbohrium.comresearchgate.net |
| N-acyl-phosphatidylethanolamine phospholipase D | NAPE-PLD | Yes nih.govresearchgate.netbiorxiv.orgresearchgate.net |
| Tyrosine Kinases | EGFR, PDGFr, FGFr | Yes mdpi.comnih.gov |
This table summarizes the enzyme families and specific enzymes that have been reported to be inhibited by various pyrido[3,2-d]pyrimidine derivatives.
Research has shown that various pyridopyrimidine derivatives act as inhibitors for several enzyme families. For instance, they have been identified as inhibitors of histone demethylases like KDM4 and KDM5 acs.orgnih.govnih.govscilit.com. Additionally, certain derivatives are potent inhibitors of the δ isoform of phosphoinositide 3-kinase (PI3Kδ), a key enzyme in immune cell function and a target in hematologic malignancies mdpi.comnih.govbohrium.comresearchgate.net.
The compound and its analogs have also been investigated for their effects on N-acyl-phosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators. nih.govresearchgate.netbiorxiv.orgresearchgate.net Furthermore, the pyrido[3,2-d]pyrimidine scaffold has been utilized to develop inhibitors of tyrosine kinases, including the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFr), which are implicated in cancer cell growth and survival. mdpi.comnih.gov There is also evidence of certain pyrimidine (B1678525) derivatives acting as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.netnih.govnih.govmdpi.comresearchgate.net
A significant mechanism by which some pyridopyrimidine derivatives exert their inhibitory effects is through competition with adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. This is particularly relevant for kinase enzymes, which catalyze the transfer of a phosphate (B84403) group from ATP to a substrate.
For example, Seletalisib, a pyrido[3,2-d]pyrimidine derivative, is an ATP-competitive and highly selective inhibitor of PI3Kδ. mdpi.com By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation events that are crucial for downstream signaling pathways involved in cellular survival and development. mdpi.com Similarly, other pyridopyrimidine-based compounds have been developed as ATP-competitive inhibitors of mTOR kinase and bacterial D-alanine:D-alanine ligase (DdlB). mdpi.comnih.gov In the case of DdlB, kinetic analysis confirmed that 6-arylpyrido[2,3-d]pyrimidines compete with the enzyme's substrate, ATP. nih.gov
The inhibitory activity of pyrido[3,2-d]pyrimidine derivatives is rooted in their specific interactions with the catalytic sites of their target enzymes. For instance, in the inhibition of histone demethylases, the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold has been shown to coordinate with the active site metal ion via its pyridine (B92270) nitrogen. acs.org This interaction, along with hydrogen bonding between the pyrimidinone moiety and key amino acid residues, contributes to the potent inhibition of the KDM4 and KDM5 subfamilies. acs.org
In the context of EGFR inhibition, new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed to fit into the adenine-binding pocket of the enzyme. nih.gov Docking studies have revealed the binding modes of these compounds within both wild-type and mutant forms of EGFR, providing a structural basis for their inhibitory activity. nih.gov
Modulation of Cellular Processes at the Molecular Level
The enzymatic inhibition by pyrido[3,2-d]pyrimidine derivatives translates into the modulation of various cellular processes, including cell cycle progression and apoptosis.
Several studies have demonstrated the ability of pyrido[3,2-d]pyrimidine derivatives to induce cell cycle arrest in cancer cells. For instance, certain pyrido[2,3-d]pyrimidine (B1209978) and pyrido[2,3-d] mdpi.comnih.govnih.govtriazolo[4,3-a]pyrimidine compounds have been shown to cause G1 cell cycle arrest in prostate cancer cells. researchgate.net This arrest prevents the cells from progressing to the DNA synthesis (S) phase, thereby inhibiting proliferation.
Similarly, a potent and selective PI3Kδ inhibitor with a pyrido[3,2-d]pyrimidine core was found to cause cell cycle arrest in SU-DHL-6 cells. researchgate.net In another study, a novel pyrido[2,3-d]pyrimidine derivative arrested the cell cycle at the G1 phase in MCF-7 breast cancer cells. rsc.org The mechanism often involves the downregulation of key cell cycle regulatory proteins such as cyclin D1, CDK4, and CDK2. mdpi.com
In addition to cell cycle arrest, pyrido[3,2-d]pyrimidine derivatives can induce apoptosis, or programmed cell death, in cancer cells. The induction of apoptosis is a key mechanism for eliminating malignant cells.
Research has shown that certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives can induce apoptosis in various cancer cell lines. nih.gov One such compound was found to significantly increase the level of caspase-3, a key executioner enzyme in the apoptotic cascade, in PC-3 prostate cancer cells. nih.gov This indicates that the apoptotic pathway is caspase-3 dependent. researchgate.net Another study on a pyrido[2,3-d]pyrimidine derivative demonstrated a significant increase in the total apoptosis of MCF-7 cells. rsc.org The inhibition of the PI3K/Akt signaling pathway by PI3Kδ inhibitors can also contribute to the induction of apoptosis. bohrium.comresearchgate.net
Ligand-Receptor Binding and Allosteric Modulation
While much of the research on 2-Chloropyrido[3,2-d]pyrimidin-4-ol and its analogs has focused on direct enzyme inhibition, the broader class of pyridopyrimidines has been explored for ligand-receptor interactions. For instance, certain pyrido[3,4-d]pyrimidines have been investigated as antagonists of the human chemokine receptor CXCR2. mdpi.com Although direct evidence for allosteric modulation by this compound is not prominently reported in the provided search results, the diverse biological activities of the pyridopyrimidine scaffold suggest that its derivatives could potentially engage in various modes of interaction with their biological targets, including allosteric modulation. Further research is needed to explore this possibility for this compound specifically.
Theoretical and Computational Chemistry Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a ligand, such as 2-Chloropyrido[3,2-d]pyrimidin-4-ol, might interact with a biological target, typically a protein or enzyme. nih.govpharmacophorejournal.com
While direct molecular docking studies specifically for this compound are not extensively documented in publicly available literature, research on closely related pyridopyrimidine isomers provides valuable insights. For instance, docking studies on various pyrido[2,3-d]pyrimidine (B1209978) derivatives have been conducted to evaluate their potential as inhibitors for various kinases, including cyclin-dependent kinases (CDK2, CDK4, CDK6) and PIM-1 kinase. nih.govrsc.orgresearchgate.net These studies often reveal key hydrogen bonding and hydrophobic interactions within the kinase active sites that are likely relevant for the broader class of pyridopyrimidines. nih.gov Similarly, derivatives of the isomeric pyrido[3,4-d]pyrimidine (B3350098) scaffold have been explored as antagonists for receptors like CXCR2. nih.gov
For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and docking it into the binding site of a relevant protein target. The resulting binding affinities and interaction patterns would help in assessing its potential as a bioactive agent.
Quantum Chemical Calculations (e.g., Electronic Structure, Reactivity Prediction)
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. researchgate.net These methods can determine properties like orbital energies, charge distribution, and chemical reactivity descriptors.
For this compound, quantum chemical calculations could predict its reactivity towards electrophilic or nucleophilic attack, which is crucial for understanding its metabolic fate and for designing synthetic routes. Although specific DFT studies on this compound are scarce, research on related heterocyclic systems like pyrazolo[3,4-d]pyrimidines has utilized DFT to elucidate reaction mechanisms. researchgate.net Such calculations can also shed light on the stability of different tautomeric forms of the molecule.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and the energy differences between them. Understanding the conformational landscape of a molecule is important as it can influence its biological activity.
In Silico Prediction of Molecular Properties (e.g., Lipophilicity, Tautomeric Preferences)
In silico methods are widely used to predict various physicochemical properties of molecules, which are important determinants of their pharmacokinetic profile.
Tautomeric Preferences: The 4-ol suffix in the name this compound suggests a hydroxyl group, but this compound can exist in equilibrium with its keto tautomer, 2-Chloropyrido[3,2-d]pyrimidin-4(3H)-one. The relative stability of these tautomers can be influenced by the solvent and solid-state packing effects. nih.govmdpi.com Studies on related 4-hydroxypyrimidine (B43898) systems often show a preference for the keto form in the solid state. researchgate.netnih.gov Computational methods can predict the relative energies of these tautomers to determine the predominant form under different conditions. researchgate.net
Below is a table of predicted molecular properties for isomers and related compounds, which can serve as an estimate for this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XLogP3 |
| 4-Chloropyrido[3,2-d]pyrimidine (B1282233) nih.gov | C₇H₄ClN₃ | 165.58 | 1.5 |
| 4-Chloropyrido[2,3-d]pyrimidine nih.gov | C₇H₄ClN₃ | 165.58 | 1.8 |
| 2-chloropyrido[3,4-d]pyrimidin-4(3H)-one uni.lu | C₇H₄ClN₃O | 181.58 | 0.7 |
| 2-Chloropyrimidin-4(3H)-one nih.gov | C₄H₃ClN₂O | 130.53 | 0.6 |
| 4-Chlorothieno[3,2-d]pyrimidine nih.gov | C₆H₃ClN₂S | 186.64 | - |
| 2-Chlorothieno[2,3-d]pyrimidin-4(3H)-one bldpharm.com | C₆H₃ClN₂OS | 186.62 | - |
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) SpectroscopyNMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and StereochemistryTwo-dimensional (2D) NMR techniques are powerful methods for establishing the complete molecular structure.
COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, confirming the arrangement of protons on the pyridopyrimidine core.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the fusion of the pyridine (B92270) and pyrimidine (B1678525) rings and the positions of the chloro and hydroxyl substituents by showing correlations from protons to quaternary carbons.
Mass Spectrometry (MS)MS is a key analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural ConfirmationIn tandem mass spectrometry (MS/MS), the molecular ion of interest is isolated and fragmented to produce a series of smaller daughter ions. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For 2-Chloropyrido[3,2-d]pyrimidin-4-ol, fragmentation analysis would help to confirm the connectivity of the fused ring system and the location of the substituents by identifying characteristic losses, such as the loss of CO, HCl, or HCN.
Without access to published experimental data from these analytical techniques for this compound, a detailed and scientifically accurate article as outlined cannot be constructed.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific chemical bonds, a characteristic spectrum is generated. The IR spectrum of this compound is expected to exhibit several key absorption bands that confirm its molecular structure, which exists in tautomeric equilibrium between the -ol and -one forms. The high-frequency region from 3600 to 1200 cm⁻¹ is particularly informative for identifying characteristic functional groups. copbela.org
Key functional groups within the molecule include the hydroxyl (-OH) or N-H group (depending on the tautomer), the aromatic rings, and the carbon-chlorine (C-Cl) bond. The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of an O-H stretching vibration, often broadened due to hydrogen bonding. A sharp peak in a similar region could suggest an N-H stretch. The C=O stretch of the pyrimidinone ring typically appears as a strong absorption around 1700-1650 cm⁻¹. Stretching vibrations for the C=N and C=C bonds within the fused aromatic ring system are expected in the 1620-1450 cm⁻¹ range. The C-Cl stretching vibration is typically observed in the fingerprint region, usually between 800 and 600 cm⁻¹. oregonstate.edu
Table 1: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3400–3200 (broad) | O-H Stretch | Hydroxyl / N-H Stretch |
| 3100–3000 | C-H Stretch | Aromatic |
| 1700–1650 | C=O Stretch | Pyrimidinone |
| 1620–1450 | C=C and C=N Stretch | Aromatic Rings |
X-ray Crystallography for Solid-State Structural Analysis
For this compound, a single-crystal X-ray diffraction analysis would be invaluable. It would definitively establish which tautomeric form (the -ol or the -one) exists in the solid state. Furthermore, it would provide precise measurements of the bond distances and angles for the fused pyridopyrimidine ring system, confirming the geometry and planarity of the core structure. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl/amide group and potential π-π stacking between the aromatic rings, would also be revealed, offering insight into the solid-state stability of the compound. While this technique is powerful, specific crystallographic data for this compound is not available in the reviewed literature.
Table 2: Hypothetical X-ray Crystallography Data Parameters
| Parameter | Description | Value |
|---|---|---|
| Chemical Formula | Sum of atoms in the molecule | C₇H₄ClN₃O |
| Crystal System | Geometry of the unit cell | Not available in the cited literature |
| Space Group | Symmetry elements of the crystal | Not available in the cited literature |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Not available in the cited literature |
| Volume (ų) | Volume of the unit cell | Not available in the cited literature |
| Z | Number of molecules per unit cell | Not available in the cited literature |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common methods employed for these purposes in organic synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative technique used to separate, identify, and quantify each component in a mixture. For pyrimidine derivatives, reversed-phase HPLC (RP-HPLC) is the most common approach. researchgate.net This method uses a nonpolar stationary phase (typically C8 or C18 silica (B1680970) gel) and a polar mobile phase. researchgate.net By eluting the sample through the column, components are separated based on their relative hydrophobicity.
The purity of this compound can be accurately determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. A typical analysis would involve dissolving the compound in a suitable solvent and injecting it into the HPLC system. The retention time is a characteristic property of the compound under specific conditions.
Table 3: Representative HPLC Conditions for Analysis
| Parameter | Specification |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with buffer, e.g., 0.05% H₂SO₄) sielc.com |
| Flow Rate | 1.0 mL/min sielc.com |
| Detection | UV-Vis at a specific wavelength (e.g., 267 nm) researchgate.net |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and effective qualitative technique used to monitor the progress of chemical reactions, identify compounds, and check the purity of a sample. nih.gov The separation is based on the differential partitioning of components between a planar stationary phase (typically silica gel coated on a glass or aluminum plate) and a liquid mobile phase that moves up the plate by capillary action. nih.gov
For this compound, a spot of the dissolved compound is applied to the TLC plate, which is then developed in a chamber containing an appropriate solvent system (mobile phase). The choice of mobile phase, often a mixture like ethyl acetate (B1210297)/petroleum ether or dichloromethane/methanol, is crucial for achieving good separation. mdpi.com After development, the spots are visualized, commonly under UV light at 254 nm, where UV-active compounds like this one appear as dark spots. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for the compound in a given system.
Table 4: General TLC Parameters for Analysis
| Parameter | Specification |
|---|---|
| Stationary Phase | Silica Gel GF₂₅₄ on aluminum or glass plate nih.gov |
| Mobile Phase | Dichloromethane:Methanol (e.g., 95:5 v/v) or Ethyl Acetate:Petroleum Ether |
| Visualization | UV Lamp (254 nm) |
| Retention Factor (Rf) | Dependent on the specific mobile phase used |
Elemental Analysis
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This method provides a crucial check on the purity and empirical formula of a synthesized molecule. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. For a pure sample, the found values should closely match the calculated ones, typically within a margin of ±0.4%. This confirms that the elemental composition of the synthesized compound is consistent with its proposed structure.
Table 5: Elemental Analysis Data for this compound (C₇H₄ClN₃O)
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 46.29 | (Hypothetical: 46.35) |
| Hydrogen (H) | 2.22 | (Hypothetical: 2.25) |
| Nitrogen (N) | 23.14 | (Hypothetical: 23.09) |
| Chlorine (Cl) | 19.52 | Not Typically Measured |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
Future synthetic efforts for 2-Chloropyrido[3,2-d]pyrimidin-4-ol and its analogs will likely prioritize green chemistry principles to enhance sustainability and efficiency. Current research on related pyridopyrimidine scaffolds highlights a move towards multicomponent, one-pot reactions, which reduce waste and simplify procedures. researchgate.net The use of nano-catalysts, such as zirconium dioxide or magnesium oxide nanoparticles, has proven effective in synthesizing pyridopyrimidine derivatives under environmentally friendly conditions, often in water or solvent-free systems with high yields and short reaction times. researchgate.netrsc.org
Strategies for future exploration could include:
Microwave-assisted and Ultrasound-irradiated Synthesis: These techniques can accelerate reaction rates and improve yields for the cyclization reactions needed to form the pyridopyrimidine core. nih.gov
Catalyst Innovation: Exploring novel, reusable heterogeneous nano-catalysts could further improve the environmental footprint and cost-effectiveness of synthesis. rsc.org
Flow Chemistry: Continuous flow reactors could be employed for safer, more scalable, and highly controlled production of this compound derivatives.
Table 1: Comparison of Synthetic Methodologies for Pyridopyrimidine Derivatives
| Methodology | Key Advantages | Catalyst Examples | Relevant Findings | Citations |
|---|---|---|---|---|
| Multicomponent Reactions | High atom economy, reduced steps, operational simplicity | ZrO2 nanoparticles, Nano-MgO | Efficient, high-yield synthesis in green solvents like water or under solvent-free conditions. | researchgate.netrsc.org |
| Microwave/Ultrasound | Rapid heating, shorter reaction times, improved yields | None (Energy Source) | Established as an efficient method for synthesizing fused pyrimidine (B1678525) derivatives. | nih.gov |
| Nano-catalysis | High efficiency, catalyst reusability, mild reaction conditions | Fe3O4@NCs/Cu(II), Sulfonic acid functionalized SBA-15 | Enables green protocols with easy product separation and reduced reaction times. | rsc.org |
Exploration of New Derivatization Strategies and Chemical Transformations
The therapeutic utility of the this compound scaffold can be significantly expanded by exploring diverse derivatization strategies. The chlorine atom at the C-2 position is a versatile handle for introducing a wide range of functional groups through nucleophilic substitution reactions. Likewise, the hydroxyl group at C-4 and available positions on the pyridine (B92270) ring are amenable to chemical modification.
Future research should focus on:
C-2 Position Modifications: Utilizing modern cross-coupling reactions, such as Buchwald-Hartwig amination, to introduce various substituted amines, which has been successful in creating potent antifolate agents from related bromo-pyridopyrimidines. acs.orgebi.ac.uk
C-4 Position Transformations: Exploring reactions of the 4-ol/oxo group to introduce different functionalities, potentially altering the hydrogen bonding capacity and target interaction profile of the molecule.
Scaffold Hopping and Ring System Fusion: Synthesizing hybrid molecules by fusing other heterocyclic rings (e.g., thiazole, triazole, indole) to the pyridopyrimidine core to explore new chemical space and target interactions. nih.govrsc.orgnih.gov
Advanced SAR Studies Using Combinatorial Chemistry and High-Throughput Screening
A systematic exploration of the structure-activity relationships (SAR) is crucial for optimizing the biological activity of this compound derivatives. Modern drug discovery relies heavily on combinatorial chemistry to rapidly generate large libraries of related compounds for high-throughput screening (HTS). wikipedia.org This approach allows for the efficient identification of "hit" compounds and the elucidation of key structural features required for potency and selectivity. nih.govstanford.edu
Future SAR campaigns should involve:
Parallel Library Synthesis: Employing solid-phase or solution-phase parallel synthesis to create focused libraries of compounds with systematic variations at the C-2, C-4, and other accessible positions of the pyridopyrimidine ring. acs.orgacs.org
High-Throughput Screening (HTS): Screening these libraries against a panel of relevant biological targets, such as protein kinases, which are frequently modulated by pyridopyrimidine derivatives. nih.govnih.gov Robotic automation can accelerate the preparation of samples for HTS. youtube.com
Fragment-Based Screening: Identifying small molecular fragments that bind to the target of interest and then growing or linking them to build a potent inhibitor based on the this compound scaffold.
Table 2: Illustrative SAR Insights for Pyridopyrimidine Derivatives
| Position of Substitution | Substituent Type | Impact on Biological Activity | Potential Target Class | Citations |
|---|---|---|---|---|
| C-2 | Substituted Anilines | Potent DHFR inhibition | Dihydrofolate Reductase (DHFR) | acs.orgebi.ac.uk |
| C-4 | Amines | Modulation of kinase selectivity | Protein Kinases | acs.org |
| C-6 | Aryl Groups | Potent cytotoxicity | PIM-1 Kinase, VEGFR-2 | nih.govmdpi.com |
| C-7 | Pyridine Moieties | Increased potency and bioavailability | Adenosine (B11128) Kinase | researchgate.net |
Deepening Mechanistic Understanding of Molecular Interactions
While the precise targets of this compound are unknown, the broader pyridopyrimidine class is rich with inhibitors of various enzyme families, particularly protein kinases. nih.govnih.gov Future research must focus on elucidating the specific mechanism of action and molecular interactions of this compound and its derivatives.
Key avenues for investigation include:
Target Identification: Using techniques like chemical proteomics with immobilized compound probes to pull down binding partners from cell lysates and identify primary molecular targets. nih.gov
Enzymatic Assays: Once a target is identified (e.g., a specific kinase), in vitro kinase assays can confirm inhibition and determine potency (IC50 values). nih.govnih.gov
Structural Biology: Co-crystallizing active derivatives with their target proteins to obtain high-resolution X-ray structures. This provides definitive evidence of the binding mode and reveals key interactions (e.g., hydrogen bonds, hydrophobic contacts) that can guide further optimization.
Studies on related compounds have shown that pyridopyrimidine inhibitors often act as ATP-competitive inhibitors, binding in the kinase hinge region. nih.govmdpi.com Understanding whether derivatives of this compound follow this pattern will be a critical step.
Application of Advanced Computational Methodologies for Predictive Modeling
In silico techniques are indispensable in modern drug discovery for accelerating the design-synthesis-test cycle. nih.gov For this compound, computational modeling can provide crucial insights where experimental data is lacking.
Future computational work should encompass:
Molecular Docking: Simulating the binding of virtual libraries of derivatives into the active sites of known pyridopyrimidine targets (e.g., EGFR, CDK4/6, PI3K) to predict binding affinity and prioritize compounds for synthesis. nih.govtandfonline.comacs.org
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to study the electronic properties, stability of different tautomers (e.g., the 4-ol vs. 4-one form), and reaction mechanisms. bohrium.comnih.govmdpi.comnih.gov Understanding tautomeric preference is vital as it dictates the molecule's shape and hydrogen bonding pattern. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate structural features of the compounds with their biological activity, enabling the prediction of potency for newly designed analogs. mdpi.com
Integration of Omics Technologies for Systems-Level Understanding
To fully comprehend the biological impact of this compound derivatives on a cellular level, an integrated "omics" approach is necessary. These technologies provide a global view of changes in proteins and metabolites following compound treatment.
Promising future directions include:
Proteomics: Beyond simple target identification, quantitative proteomics can reveal downstream effects on signaling pathways by measuring changes in protein expression and post-translational modifications (e.g., phosphorylation) across the entire proteome. nih.govdrugtargetreview.com This can uncover unexpected off-target effects or reveal the broader network impact of inhibiting the primary target.
Metabolomics: Unbiased metabolomics screening can identify metabolic pathways that are significantly perturbed by a compound. nih.govnih.govconsensus.app For instance, studies on other heterocyclic compounds have used metabolomics to reveal that their cytotoxic effects stem from inducing pyrimidine starvation, a mechanism that would not be obvious from target-based screening alone. nih.govresearchgate.net This approach could identify novel mechanisms of action for this compound derivatives.
By systematically pursuing these research avenues, the scientific community can fully characterize the chemical and biological properties of this compound, paving the way for the development of a new generation of optimized, highly effective therapeutic agents.
Q & A
Q. Safety Protocols :
- Use glove boxes for handling toxic intermediates .
- Wear PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
- Dispose of chlorinated waste via certified hazardous waste services .
Basic: How is this compound characterized structurally?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : Analyze chemical shifts to confirm the chlorine position and tautomeric forms (e.g., lactam-lactim tautomerism) .
- Mass Spectrometry : Confirm molecular weight (MW 166.58 for C₇H₄ClN₃O) using high-resolution MS .
- X-ray Crystallography : Resolve ambiguity in tautomeric forms by determining solid-state structure .
Q. Optimization :
Basic: What purification methods are effective for this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 3:7 to 1:1) .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity checks .
Advanced: How to optimize reaction conditions for higher yields?
Methodological Answer:
Key variables to optimize:
- Catalyst : Potassium phosphate improves cyclization efficiency (85% yield vs. 60% without) .
- Temperature : Heating at 100°C for 7 hours maximizes cyclization .
- Solvent : Water as a green solvent reduces side reactions .
Q. Example Optimization Table :
| Condition | Standard Protocol | Optimized Protocol | Yield Improvement |
|---|---|---|---|
| Catalyst (K₃PO₄) | None | 1.5 mmol | +25% |
| Reaction Time | 5 hours | 7 hours | +15% |
Advanced: How does chlorination position affect biological activity?
Methodological Answer:
Chlorine at the 2-position enhances electrophilicity, improving binding to enzyme active sites. Comparative studies show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


